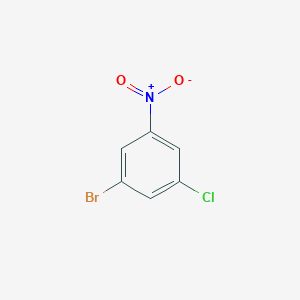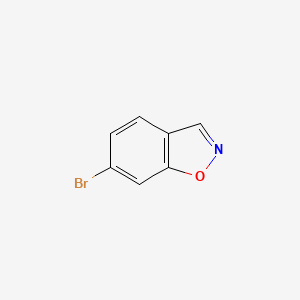
4-(Piperidin-4-yl)pyrimidine
概要
説明
The compound 4-(Piperidin-4-yl)pyrimidine is a versatile scaffold in medicinal chemistry, often utilized for its potential biological activities. It is a structural motif present in various pharmacologically active molecules that target different receptors and enzymes, indicating its significance in drug discovery and development.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those with a piperidin-4-yl moiety, typically involves multi-step chemical reactions. For instance, the synthesis of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives was achieved through an efficient method, leading to compounds with potent anti-proliferative activities against cancer cell lines . Another example is the three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate for Crizotinib, which required optimization for successful scale-up .
Molecular Structure Analysis
Molecular modeling studies have been employed to understand the structure-activity relationships of pyrimidine derivatives. For example, the molecular structure of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines was studied to rationalize their selectivity profile as adenosine receptor antagonists . Additionally, crystal structures of copper(II) complexes based on a pyrazolylpyrimidine ligand with a piperidin-1-yl group revealed non-covalent interactions that contribute to their stability .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives is influenced by the substituents on the pyrimidine ring. For instance, the iodination step in the synthesis of a Crizotinib intermediate involved a nucleophilic aromatic substitution reaction . Moreover, the metabolism of a dipeptidyl peptidase IV inhibitor with a pyrimidin-2-yl piperazin-1-yl moiety involved hydroxylation at the pyrimidine ring, among other pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are crucial for their pharmacokinetic profiles. For example, the water solubility of a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative was significantly improved by introducing a piperidin-4-yl ring, resulting in a stable aqueous system suitable for intravenous infusion . In another study, the pharmacokinetic properties of piperazinyl-glutamate-pyrimidines were fine-tuned through modifications at the piperidine ring, leading to compounds with good oral bioavailability .
科学的研究の応用
Corrosion Inhibition in Iron
Piperidine derivatives, including those related to 4-(Piperidin-4-yl)pyrimidine, have been studied for their potential in inhibiting corrosion in iron. Quantum chemical calculations and molecular dynamics simulations have been conducted to understand the adsorption behaviors and corrosion inhibition properties of these compounds, indicating their usefulness in materials science and engineering (Kaya et al., 2016).
Antibacterial Applications
Some derivatives of this compound have shown promising antibacterial activity. Research has been conducted on the synthesis of these compounds and their efficacy against various bacterial strains, suggesting their potential in the development of new antimicrobial agents (Merugu et al., 2010).
Anti-angiogenic and DNA Cleavage Activities
Studies on novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide have revealed significant anti-angiogenic and DNA cleavage activities. These compounds have shown potential as anticancer agents, particularly in inhibiting the formation of blood vessels in vivo and exhibiting DNA binding/cleavage capabilities (Kambappa et al., 2017).
Antagonistic Activity on Human Adenosine Receptors
Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, including those with a piperidin-4-yl moiety, have been investigated for their antagonistic activity on human adenosine receptors. These studies offer insights into the development of new therapeutic agents, especially for conditions where modulation of adenosine receptors is beneficial (Baraldi et al., 2012).
Antimicrobial Activity Screening
Pyrimidine carbonitrile derivatives, including 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential in inducing bacterial cell membrane rupture and disintegration, suggesting their utility in antimicrobial research (Bhat & Begum, 2021).
Non-covalent Interactions in Chemical Compounds
Research on copper(II) complexes based on chelating 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyrimidine ligand has contributed to the understanding of non-covalent interactions like lone pair-π, C-H···π, π-π, and C-H···A in chemical compounds. This research is significant in the field of chemistry, particularly in the study of molecular interactions and crystal structures (Bushuev et al., 2010).
作用機序
Target of Action
The primary target of 4-(Piperidin-4-yl)pyrimidine is Protein Kinase B (PKB) , also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It plays a significant role in the pharmaceutical industry, with its derivatives present in more than twenty classes of pharmaceuticals .
Mode of Action
This compound interacts with its target, PKB, as an ATP-competitive inhibitor . It has been found to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction results in changes in the activity of PKB, thereby affecting the intracellular signaling pathways it regulates .
Biochemical Pathways
The compound affects the Phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The molecular and cellular effects of this compound’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound has potential as an antitumor agent .
Action Environment
For instance, the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-piperidin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-4-10-5-2-8(1)9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWUMAKDYWLFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591506 | |
| Record name | 4-(Piperidin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954220-47-4 | |
| Record name | 4-(Piperidin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(piperidin-4-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 4-(Piperidin-4-yl)pyrimidine scaffold in these derivatives?
A2: While the abstract [] doesn't delve into the specific structure-activity relationship (SAR) of the this compound scaffold, it's likely a crucial component for target binding and activity. Modifications to this scaffold could potentially alter the physicochemical properties of the molecule, influencing its solubility, bioavailability, and ultimately its efficacy. Further research exploring SAR would be beneficial in understanding the impact of structural changes on the compound's activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





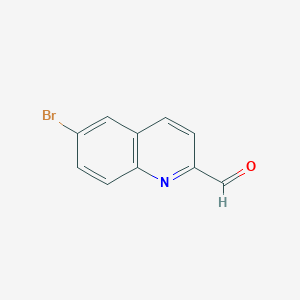
![Benzo[d]isoxazol-5-amine](/img/structure/B1289357.png)
![4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline](/img/structure/B1289360.png)
![5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B1289361.png)

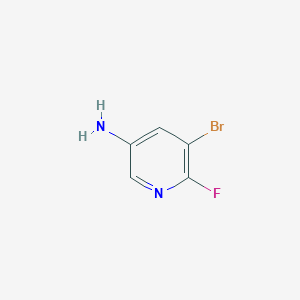


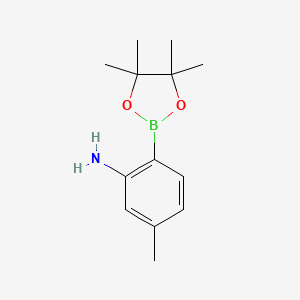
![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)
